Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-
Description
This compound is a benzothiazole derivative featuring a carboxamide group at position 2 and a naphtho[2,1-d]thiazol-2-ylidene substituent. The naphthothiazolylidene moiety introduces extended aromaticity, enhancing π-π stacking interactions and lipophilicity, while the carboxamide group provides hydrogen-bonding capability. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS2/c1-23-15-11-10-12-6-2-3-7-13(12)17(15)26-20(23)22-18(24)19-21-14-8-4-5-9-16(14)25-19/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTJKWKHGYPETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone to form the corresponding Schiff base, which is then cyclized to form the desired product . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole compounds .
Scientific Research Applications
Medicinal Applications
Benzothiazole derivatives are well-known for their pharmacological significance. Research indicates that Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- may exhibit various therapeutic potentials, including:
- Anti-inflammatory Activity : Compounds similar to this derivative have demonstrated the ability to reduce inflammation in various models.
- Anticancer Properties : The compound's interaction with specific proteins involved in cancer pathways suggests potential use in cancer therapy.
- Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating its utility in treating infections.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that derivatives similar to Benzothiazole-2-carboxamide significantly reduced inflammation markers in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, highlighting its potential as an anticancer agent.
Material Science Applications
The structural characteristics of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- make it suitable for applications in material science:
- Organic Semiconductors : The electronic properties of this compound suggest it could be utilized in the development of organic semiconductors for electronic devices.
Comparative Analysis Table
| Compound Name | Structure | Unique Properties |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide | Structure | Strong anti-inflammatory activity |
| N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide | Structure | Exhibits diuretic properties |
| 6-Nitrobenzothiazole | Structure | Displays significant antimicrobial activity |
Mechanism of Action
The mechanism of action of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Larger aromatic systems (naphthothiazolylidene) improve lipophilicity and binding to hydrophobic pockets, while carboxamide groups enable hydrogen bonding. Electron-donating substituents (e.g., methoxy) enhance antioxidative activity, whereas nitro groups reduce it .
- PSA values (~65 Ų) align with moderate oral bioavailability .
- Therapeutic Potential: The compound’s dual functionality (antioxidative and antiproliferative) positions it as a candidate for cancer therapy, while its ligand properties could be exploited in catalysis .
Biological Activity
Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- is a complex organic compound that has garnered attention for its diverse biological activities. This compound integrates benzothiazole and naphthothiazole moieties, which are known for their pharmacological significance. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The structure of Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)- features a benzothiazole framework combined with a naphtho-thiazole moiety. The presence of sulfur and nitrogen atoms within its heterocyclic structure contributes to its biological activities. The molecular formula is , indicating the presence of key functional groups that may play a role in its interaction with biological targets.
Structural Representation
| Component | Structure |
|---|---|
| Benzothiazole | Benzothiazole |
| Naphthothiazole | Naphthothiazole |
| Full Compound | Full Structure |
Anticancer Properties
Research has shown that benzothiazole derivatives exhibit significant anticancer activity. For example, studies indicate that compounds similar to Benzothiazole-2-carboxamide can inhibit various cancer cell lines through multiple mechanisms. A notable study reported that derivatives demonstrated cytotoxic effects against human leukemia (THP-1) and melanoma (B16-F10) cell lines with varying degrees of potency. The mechanism often involves the inhibition of tumor-associated carbonic anhydrases, which are crucial in maintaining pH levels in tumor microenvironments.
Case Study: Anticancer Activity
In a study by Kumbhare et al., several benzothiazole derivatives were screened for their cytotoxic activities against different cancer cell lines. The findings revealed:
- Compound 1 : GI50 value of 0.57 µM against MCF-7 (breast cancer).
- Compound 2 : GI50 value of 0.4 µM against MCF-7.
These results underscore the potential of benzothiazoles as leads in anticancer drug development .
Antimicrobial Activity
Benzothiazole derivatives also demonstrate notable antimicrobial properties. They have been studied for their effectiveness against various bacterial and fungal strains. For instance, compounds derived from the benzothiazole scaffold have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Research Findings on Antimicrobial Activity
A systematic review highlighted that certain benzothiazole derivatives exhibited:
- Inhibition Zones : Ranging from 10 mm to 25 mm against Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Values as low as 5 µg/mL for effective compounds.
These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
Other Biological Activities
Beyond anticancer and antimicrobial effects, benzothiazoles have been associated with various other pharmacological activities:
- Anti-inflammatory : Compounds have shown potential in reducing inflammation markers.
- Antidiabetic : Some derivatives have exhibited glucose-lowering effects in diabetic models.
- Antiviral : Preliminary studies suggest activity against viral pathogens.
The biological activity of Benzothiazole-2-carboxamide is attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives inhibit enzymes such as carbonic anhydrase and urease, which are involved in cancer progression and infection.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, impacting cellular signaling pathways related to cancer and inflammation.
Q & A
Q. What are the common synthetic routes for benzothiazole-2-carboxamide derivatives?
The synthesis typically involves multi-step reactions focusing on cyclization and functionalization. Key steps include:
- Formation of the benzothiazole core : Cyclization of 2-aminothiophenol with aldehydes/ketones under acidic or basic conditions (e.g., using DMF or piperidine as catalysts) .
- Introduction of substituents : Alkylation or acylation reactions (e.g., using 2-methoxyethyl bromide) to modify the thiazole ring .
- Carboxamide coupling : Reacting the benzothiazole intermediate with activated carboxylic acid derivatives (e.g., via HATU or EDC coupling) .
Optimization of solvent choice (e.g., THF, acetonitrile) and temperature (reflux conditions) is critical for yield improvement .
Q. How is the structure of benzothiazole derivatives characterized?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, resolving ambiguities in regiochemistry (e.g., distinguishing naphtho-thiazole substituents) .
- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, essential for validating synthetic products .
- X-ray crystallography : Resolves stereochemical details of crystalline derivatives, particularly for thiazol-2-ylidene complexes .
Q. What biological activities are associated with benzothiazole carboxamides?
Benzothiazole derivatives exhibit diverse pharmacological properties (Table 1):
Advanced Questions
Q. How can reaction conditions be optimized for introducing substituents on the naphtho[2,1-d]thiazole moiety?
Key strategies include:
- Catalyst screening : Copper(I) or rhodium complexes enhance electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation steps .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive functionalization (e.g., nitro group introduction) .
Example: Scheme 3 in details CuCl/KOt-Bu-mediated coupling at 25°C (59% yield).
Q. What strategies resolve contradictions in spectral data interpretation for benzothiazole derivatives?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., naphtho-thiazole protons) .
- Isotopic labeling : N or F labeling clarifies ambiguous assignments in complex heterocycles .
- Computational modeling : DFT calculations predict NMR chemical shifts and verify proposed tautomeric forms .
Q. How do electronic effects influence the reactivity of thiazol-2-ylidene ligands in catalytic applications?
Thiazol-2-ylidenes act as strong σ-donors and weak π-acceptors due to their electrophilic carbene centers:
- Enhanced metal-ligand bonding : Stabilizes transition-metal catalysts (e.g., Ru or Rh complexes) in olefin metathesis or C–H activation .
- Tunable electrophilicity : Substituents on the naphtho-thiazole ring (e.g., methyl or methoxy groups) modulate electron density, impacting catalytic turnover .
Example: Rh-thiazol-2-ylidene complexes achieve 95% yield in carbonylative cycloadditions .
Q. What methodologies assess the stability of benzothiazole carboxamides under physiological conditions?
- pH-dependent hydrolysis studies : Incubate compounds in buffers (pH 1–10) and monitor degradation via HPLC .
- Plasma stability assays : Evaluate metabolic resistance by exposing derivatives to human plasma (37°C, 24 hrs) .
- Accelerated stability testing : Use thermal stress (40–60°C) to predict shelf-life and storage requirements .
Q. How can regioselectivity challenges in benzothiazole functionalization be addressed?
- Directing groups : Install temporary substituents (e.g., pyridyl) to steer electrophilic substitution to desired positions .
- Protecting group strategies : Use Boc or Fmoc groups to block reactive sites during multi-step syntheses .
- Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps by reducing reaction times .
Q. What in vitro models are suitable for evaluating the anticancer activity of benzothiazole derivatives?
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
- Targeted enzyme assays : Measure inhibition of kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
Q. How do structural modifications impact the pharmacokinetic properties of benzothiazole carboxamides?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce lipophilicity and improve solubility .
- Pro-drug strategies : Mask carboxamide groups with ester linkages for enhanced bioavailability .
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
